![molecular formula C19H15NO3 B2592592 phenyl N-(4-phenoxyphenyl)carbamate CAS No. 860786-74-9](/img/structure/B2592592.png)
phenyl N-(4-phenoxyphenyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of carbamates can be achieved through various methods. One common method involves the reaction of alcohols with carbamoyl chlorides . Another method involves the reaction of chloroformates with amines . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Chemical Reactions Analysis
Carbamates, including phenyl N-(4-phenoxyphenyl)carbamate, can undergo various chemical reactions. For instance, they can be formed from the reaction of alcohols with carbamoyl chlorides or from the reaction of chloroformates with amines . They can also be formed from the Curtius rearrangement .Scientific Research Applications
Synthesis and Utility in Drug Development
Phenyl N-(4-phenoxyphenyl)carbamate derivatives, such as Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, are essential intermediates in synthesizing antitumor drugs, particularly small molecular inhibitors for anti-tumor applications. This compound is synthesized through a series of reactions including acylation and nucleophilic substitution, with its structure confirmed by MS and 1H NMR. The method's optimization signifies its industrial relevance and potential for large-scale drug production (Gan et al., 2021).
Carbamate Synthesis Methods
The synthesis of phenyl carbamates is a subject of significant interest, given its structural importance in many drugs and agrochemical products. One study detailed an oxidative approach for cross-coupling phenols with formamides to produce phenylcarbamate products, highlighting the methodological advancements and potential applications in medicinal chemistry and the agrochemical industry (Vala et al., 2021).
Mesomorphic Properties for Electro-Optical Applications
Phenoxyphenyl carbamates, particularly those derived from cholesterol, display mesomorphic properties with phase transitions observable through differential scanning calorimetry and polarizing microscopy. The selective reflectance of these carbamates in the visible region hints at their potential applications in electro-optical devices and temperature sensors, presenting a non-pharmaceutical application of the compound (Meltzer et al., 2002).
Antitumor Activity
Carbamate compounds, including phenyl N-(4-phenoxyphenyl)carbamate derivatives, have shown significant promise in antitumor activities. For instance, isoxazolyl- and isothiazolylcarbamides, which are accessible from various carboxylic acids, exhibit high antitumor activity, capable of enhancing the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Phenyl N-(4-phenoxyphenyl)carbamate is a type of carbamate, a group that plays a key role in modern drug discovery and medicinal chemistry . Carbamates are specifically designed to make drug-target interactions through their carbamate moiety
Mode of Action
The carbamate functionality of Phenyl N-(4-phenoxyphenyl)carbamate is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities . This compound has the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamates, including Phenyl N-(4-phenoxyphenyl)carbamate, are involved in various metabolic pathways. These pathways include the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Carbamates are known to have a wide range of effects due to their ability to interact with various targets .
properties
IUPAC Name |
phenyl N-(4-phenoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(23-17-9-5-2-6-10-17)20-15-11-13-18(14-12-15)22-16-7-3-1-4-8-16/h1-14H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBWVLNPKAOTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(4-phenoxyphenyl)carbamate |
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